molecular formula C17H15N3O3S B1224071 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1224071
M. Wt: 341.4 g/mol
InChI Key: XRILWMTYPAJTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Anti-inflammatory Activity

Compounds structurally related to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione have demonstrated significant anti-inflammatory activity. This includes derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which were synthesized and evaluated for their potential anti-inflammatory properties (Labanauskas et al., 2004).

Anticancer and EGFR Inhibition

Research indicates that some benzimidazole derivatives bearing 1,2,4-triazole, similar in structure to the chemical , have been studied for their potential as EGFR inhibitors and anticancer agents. These studies focus on their tautomeric properties, conformations, and mechanisms behind anti-cancer properties (Karayel, 2021). Additionally, certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxicity effects on immunocompetent cells, revealing significant findings in the context of cancer research (Mavrova et al., 2009).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives, related to the compound , have been synthesized and screened for their antimicrobial activities. Some of these compounds have shown good or moderate activities against various microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).

Molecular and Crystal Structures

Studies have also been conducted on the synthesis and crystal structure of compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione. These studies provide insights into the molecular geometries and interactions within the crystal lattice, which are crucial for understanding the properties and potential applications of these compounds (Xu et al., 2006).

Antioxidative Activity

Another area of research is the antioxidative activity of S-substituted derivatives of 1,2,4-triazole-thiones. These studies focus on the free radical scavenging activity of these compounds, which is an essential aspect in the development of potential antioxidative agents (Tumosienė et al., 2014).

Serotonin Receptor Binding

Compounds related to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione have been synthesized to investigate their binding affinity to the 5-HT1A serotonin receptor. This research is critical in the development of new drugs targeting neurological and psychological disorders (Salerno et al., 2004).

properties

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15N3O3S/c1-21-13-5-2-11(3-6-13)16-18-19-17(24)20(16)12-4-7-14-15(10-12)23-9-8-22-14/h2-7,10H,8-9H2,1H3,(H,19,24)

InChI Key

XRILWMTYPAJTEF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC4=C(C=C3)OCCO4

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
Reactant of Route 6
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

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